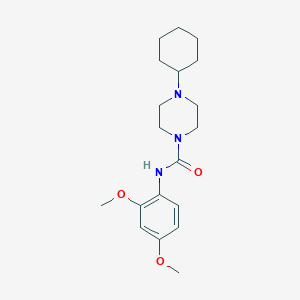
4-cyclohexyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyclohexyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide, also known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential use in the treatment of various neurological disorders. CPP is a piperazine derivative that has been shown to have a high affinity for the N-methyl-D-aspartate (NMDA) receptor, which is involved in the regulation of synaptic plasticity and memory formation. In
Mécanisme D'action
4-cyclohexyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide acts as a non-competitive antagonist of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. By blocking the NMDA receptor, 4-cyclohexyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide can reduce the excitotoxicity that occurs in neurological disorders, which can lead to neuronal damage and death. 4-cyclohexyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide has also been shown to modulate the activity of other neurotransmitter systems, including dopamine and serotonin, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
4-cyclohexyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide has been shown to have a range of biochemical and physiological effects, including reducing oxidative stress, increasing neurotrophic factor expression, and modulating inflammatory responses. 4-cyclohexyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide has also been shown to improve mitochondrial function, which is important for maintaining cellular energy production and preventing cell death. These effects may contribute to the neuroprotective and cognitive-enhancing effects of 4-cyclohexyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide.
Avantages Et Limitations Des Expériences En Laboratoire
4-cyclohexyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide has several advantages for use in lab experiments, including its high purity and specificity for the NMDA receptor. However, 4-cyclohexyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide also has some limitations, including its low solubility in water and its potential toxicity at high doses. Careful dosing and monitoring are necessary to ensure the safety and efficacy of 4-cyclohexyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide in lab experiments.
Orientations Futures
There are several future directions for research on 4-cyclohexyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide, including investigating its potential use in combination with other drugs for the treatment of neurological disorders, exploring its effects on other neurotransmitter systems, and optimizing its dosing and delivery methods. 4-cyclohexyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide may also have potential applications in the treatment of other conditions, such as traumatic brain injury and stroke. Further research is needed to fully understand the therapeutic potential of 4-cyclohexyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide and to develop safe and effective treatment strategies.
Méthodes De Synthèse
4-cyclohexyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide can be synthesized using a multi-step process that involves the reaction of cyclohexanone with 2,4-dimethoxybenzaldehyde to form 4-cyclohexyl-2,4-dimethoxybenzaldehyde. This intermediate is then reacted with piperazine in the presence of a catalyst to form 4-cyclohexyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide. The synthesis of 4-cyclohexyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide has been optimized to produce high yields and purity, making it suitable for use in scientific research.
Applications De Recherche Scientifique
4-cyclohexyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide has been extensively studied for its potential use in the treatment of various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. 4-cyclohexyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide has been shown to have neuroprotective effects and to improve cognitive function in animal models of these disorders. 4-cyclohexyl-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide has also been investigated for its potential use in the treatment of drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
Propriétés
IUPAC Name |
4-cyclohexyl-N-(2,4-dimethoxyphenyl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O3/c1-24-16-8-9-17(18(14-16)25-2)20-19(23)22-12-10-21(11-13-22)15-6-4-3-5-7-15/h8-9,14-15H,3-7,10-13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVJCCHJHBYJPNV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)N2CCN(CC2)C3CCCCC3)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-2-{4-[(4-phenyl-1H-imidazol-5-yl)carbonyl]-2-morpholinyl}ethanamine](/img/structure/B5380952.png)
![N,3,4-trimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5380957.png)
![ethyl 1-[2-[(3,4-dimethylbenzoyl)amino]-3-(2-furyl)acryloyl]-4-piperidinecarboxylate](/img/structure/B5380960.png)
![N-allyl-2-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-3-furamide](/img/structure/B5380971.png)
![2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-cyclopentylacetamide](/img/structure/B5380977.png)
![N-(3,5-dimethylphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5380981.png)

![6-fluoro-4-[(2-oxo-1-oxa-3,7-diazaspiro[4.5]dec-7-yl)carbonyl]-2(1H)-quinolinone](/img/structure/B5380996.png)

![1-(1-phenylethyl)-1,2,3,5,6,7-hexahydro-4H-cyclopenta[b]pyridin-4-one](/img/structure/B5381011.png)
![N-[1-[(1-adamantylmethyl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-phenylpropanamide](/img/structure/B5381017.png)
![3-(pyrrolidin-1-ylcarbonyl)-1'-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1,4'-bipiperidine](/img/structure/B5381036.png)
![3,5-difluoro-4-methoxy-N-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5381045.png)
![N-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5381052.png)